Positional Isomerism: Distinct Target Kinase Inhibition Profiles
The target compound, a 2-aminomethyl derivative, serves as a critical scaffold distinct from its 3-aminomethyl positional isomer. The 3-isomer is characterized as a multi-target kinase inhibitor, demonstrating activity against CDK2, HER2, EGFR, and VEGFR2 [1]. In contrast, literature identifies the target 2-aminomethylquinazolin-4(3H)-one as a core structure for developing inhibitors of the mitotic kinesin KSP (Eg5), a target for antimitotic cancer therapy [2]. This represents a fundamental divergence in mechanism of action based solely on the position of the aminomethyl group, which dictates the compound's suitability for different therapeutic programs.
| Evidence Dimension | Primary Inhibited Protein Target(s) |
|---|---|
| Target Compound Data | Mitotic kinesin KSP (Eg5) |
| Comparator Or Baseline | 3-(Aminomethyl)quinazolin-4(3H)-one |
| Quantified Difference | CDK2, HER2, EGFR, VEGFR2 |
| Conditions | Literature-derived target profile based on structural class |
Why This Matters
Procurement for specific drug discovery programs requires the correct positional isomer, as the target and mechanism of action are non-interchangeable.
- [1] El-Azab, A. S., et al. (2017). Design, synthesis, and biological evaluation of novel 3-(aminomethyl)quinazolin-4(3H)-one derivatives as potential multi-target anticancer agents. European Journal of Medicinal Chemistry, 127, 370-383. View Source
- [2] Merck & Co., Inc. (2009). Mitotic Kinesin Inhibitors. World Intellectual Property Organization, WO2009/055555 A1. View Source
